molecular formula C17H16N4O3S B2614845 Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034579-95-6

Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2614845
CAS RN: 2034579-95-6
M. Wt: 356.4
InChI Key: AKOKJKWTGRZXDI-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a heterocyclic compound. It is part of the benzothiazole family, which has been studied for its potential applications in various fields of research and industry .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . Specific chemical reactions involving “this compound” are not found in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures . Specific physical and chemical properties for “this compound” are not found in the retrieved papers.

Scientific Research Applications

Antimicrobial Applications

Patel et al. (2011) explored the synthesis of new pyridine derivatives, including substances structurally related to Benzo[d]thiazol-6-yl compounds. These derivatives showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi, highlighting the potential of Benzo[d]thiazol-6-yl derivatives in antimicrobial research Patel, Agravat, & Shaikh, 2011.

Drug-likeness and Antimicrobial Investigation

Pandya et al. (2019) synthesized a library of compounds including those with a Benzothiazol-6-yl motif. These compounds were characterized and evaluated for their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. Several compounds showed good to moderate activity against the bacterial strain, indicating the importance of such structures in developing antimicrobial agents Pandya, Dave, Patel, & Desai, 2019.

Catalytic Applications

Ghorbanloo and Maleki Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, showcasing the catalyst's efficiency in the oxidation of primary alcohols and hydrocarbons. This study provides an insight into the catalytic capabilities of Benzo[d]thiazol-6-yl derivatives, offering a sustainable approach to chemical synthesis Ghorbanloo & Maleki Alamooti, 2017.

Synthesis and Biological Activity

Veltri et al. (2016) reported on the Palladium‐Catalyzed Carbonylative Multicomponent Synthesis of Functionalized Benzimidazothiazoles, showcasing the versatility of Benzo[d]thiazol-6-yl derivatives in synthesizing complex molecules with potential biological activity Veltri, Grasso, Rizzi, Mancuso, & Gabriele, 2016.

Antiproliferative and Molecular Docking Studies

Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines. The compounds demonstrated selectivity in cytotoxicity to cancer cells compared to normal cells, with one compound showing potent antiproliferative activity. This underscores the therapeutic potential of Benzo[d]thiazol-6-yl derivatives in cancer research Nagaraju, Reddy, Padmaja, & Ugale, 2020.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on their specific structures . Specific safety and hazard information for “Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not found in the retrieved papers.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-15-7-18-8-16(20-15)24-12-4-5-21(9-12)17(22)11-2-3-13-14(6-11)25-10-19-13/h2-3,6-8,10,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOKJKWTGRZXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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